![molecular formula C15H22N2 B176916 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- CAS No. 120848-56-8](/img/structure/B176916.png)
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, have been extensively studied . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .
Anti-Inflammatory Activity
“2-(Piperidin-4-yl)acetamides”, a class of compounds related to “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, have been identified as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity . This suggests that “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential anti-inflammatory applications .
Pain Management
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain . As “2-(piperidin-4-yl)acetamides” have been found to be potent inhibitors of sEH , “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential applications in pain management .
Antioxidant Activity
Piperine, a piperidine derivative, has been found to have powerful antioxidant action . This suggests that “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential antioxidant applications .
Organic Chemistry
Piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, are important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to interact with a variety of targets in the body . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase involved in the NF-kB signaling pathway .
Mode of Action
It has been suggested that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially inhibit the activity of IKKb, thereby affecting the NF-kB signaling pathway.
Biochemical Pathways
The inhibition of ikkb by piperidine derivatives can affect the nf-kb signaling pathway . The NF-kB pathway plays a crucial role in immune responses, inflammation, and cell survival.
Pharmacokinetics
It is known that the amide function in similar compounds significantly improves physical properties such as increasing solubility and reducing melting points, which could potentially impact bioavailability .
Result of Action
The inhibition of ikkb and the subsequent impact on the nf-kb signaling pathway could potentially affect immune responses, inflammation, and cell survival .
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120848-56-8 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.